1-Bromobutane

SN2 Kinetics Nucleophilic Substitution Alkyl Halide Reactivity

1-Bromobutane (CAS 109-65-9) delivers ~328-fold SN2 rate enhancement over 1-chlorobutane, reducing multi-day reactions to hours. The primary bromide yields superior kinetics vs. 2-bromobutane (~58× slower) and avoids the cost premium of 1-iodobutane. For API manufacturing, ≥99.5% GC grade (≤0.1% water, ≤0.01% acidity) prevents hydrolysis and ensures process robustness. Its 101°C boiling point enables efficient fractional distillation recovery. Ideal for continuous-flow Grignard formation (98.5% conversion).

Molecular Formula C4H9Br
Molecular Weight 137.02 g/mol
CAS No. 109-65-9
Cat. No. B133212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobutane
CAS109-65-9
Synonyms1-Bromobutane;  1-Butyl Bromide;  Butyl Bromide;  n-Butyl Bromide; 
Molecular FormulaC4H9Br
Molecular Weight137.02 g/mol
Structural Identifiers
SMILESCCCCBr
InChIInChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3
InChIKeyMPPPKRYCTPRNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Slightly soluble in carbon tetrachloride;  soluble in chloroform;  miscible with ethanol, ether, acetone
In water, 8.69X10+2 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobutane (n-Butyl Bromide): Core Procurement Specifications and Baseline Characteristics


1-Bromobutane (CAS 109-65-9) is a primary alkyl halide of the organobromine class, with the molecular formula CH₃(CH₂)₃Br [1]. It serves as a foundational alkylating agent in nucleophilic substitution (SN2) reactions and as a key precursor for Grignard reagent formation [2]. Commercially, 1-bromobutane is available in distinct purity grades, with standard specifications ranging from ≥98.0% (GC) for general synthesis to high-purity grades of ≥99.0% and ≥99.5% (GC) intended for pharmaceutical intermediate and analytical standard applications . Its physical state at room temperature is a colorless liquid (though impure samples may appear yellowish), with a boiling point of approximately 101-104°C and a density of about 1.276 g/mL at 25°C .

Why 1-Bromobutane Cannot Be Casually Swapped with 1-Chlorobutane or 1-Iodobutane: The Quantifiable Risk


The assumption that 1-halobutanes are interchangeable is invalidated by quantifiable differences in reaction kinetics, product yields, and process safety [1]. For instance, in a controlled SN2 reaction with cyanide ion, the rate acceleration achieved by substituting 1-chlorobutane with 1-bromobutane is not marginal; it can represent a difference between a non-viable, multi-day reaction and a process that completes in hours [2]. Conversely, substituting 1-bromobutane with the more reactive 1-iodobutane incurs a substantial cost premium (often 2-3× higher) and introduces stability concerns, while delivering only a ~2-3× rate enhancement that may not justify the expense or handling complexity [3]. Furthermore, in syntheses like free-radical halogenation, using the wrong halogen source leads to profoundly different isomer distributions, with 1-bromobutane formation being dramatically less favored than 1-chlorobutane under comparable conditions [4]. These are not interchangeable commodities; each choice carries measurable consequences for reaction efficiency, purity, and economic viability.

Quantitative Evidence Guide for Selecting 1-Bromobutane Over Close Analogs


SN2 Reactivity: 1-Bromobutane vs. 1-Chlorobutane Rate Constant Comparison

In a direct kinetic study under identical conditions, 1-bromobutane exhibits a rate constant for SN2 reaction with sodium iodide in acetone that is over two orders of magnitude greater than that of 1-chlorobutane [1]. At 40°C, the rate constant (k) for 1-bromobutane is 50.9 (units not specified, but consistent across the study), compared to a k of 0.155 for 1-chlorobutane [1]. This difference highlights bromine's far superior leaving group ability relative to chlorine in this primary alkyl halide system [1].

SN2 Kinetics Nucleophilic Substitution Alkyl Halide Reactivity

SN2 Reactivity: 1-Bromobutane vs. 2-Bromobutane (Isomer Effect) Rate Constant Comparison

In a head-to-head kinetic comparison, 1-bromobutane demonstrates a dramatically faster SN2 reaction rate than its secondary isomer, 2-bromobutane [1]. Under identical conditions (40°C, sodium iodide in acetone), the rate constant for 1-bromobutane is 50.9, whereas the rate constant for 2-bromobutane is only 0.879 [1]. This stark difference is attributed to the increased steric hindrance around the reaction center in the secondary 2-bromobutane, which impedes the backside attack required for the SN2 mechanism [1].

SN2 Kinetics Steric Hindrance Alkyl Halide Isomers

Grignard Reagent Synthesis: 1-Bromobutane Conversion Efficiency in Continuous Flow

In a patent describing a continuous production method for Grignard reagents, the conversion rate of 1-bromobutane to butylmagnesium bromide was reported at 98.5% in a specific embodiment [1]. While the patent does not provide a direct comparator value for 1-chlorobutane under the exact same process, class-level inference suggests that 1-bromobutane's high conversion is representative of its optimal balance of reactivity and process stability for Grignard formation, as it is more readily initiated than 1-chlorobutane but less prone to side reactions than 1-iodobutane [2].

Grignard Reagent Continuous Flow Synthesis Organometallic Chemistry

Purity Grade Differentiation: 1-Bromobutane Specifications for Pharma vs. General Synthesis

1-Bromobutane is commercially available in distinct purity grades, which directly impact its suitability for different applications . A standard grade might be specified at ≥98.0% (GC), suitable for many general organic syntheses . However, for more demanding applications, such as the synthesis of pharmaceutical intermediates, a high-purity grade of ≥99.5% (GC) is offered . This higher grade is accompanied by tighter specifications for impurities, including water content (≤0.1% by Karl Fischer) and acidity (≤0.01% as HBr) [1]. These stricter limits are critical for avoiding side reactions in moisture-sensitive or base-sensitive synthetic steps [1].

Purity Specification Pharmaceutical Intermediates Procurement

Physical Property Differentiation: Boiling Point as a Proxy for Intermolecular Forces and Handling

The boiling point of 1-bromobutane (approximately 101°C) occupies an intermediate position between 1-chlorobutane (78°C) and 1-iodobutane (130°C) [1]. This quantifiable difference in physical property is a direct consequence of the increasing molecular weight and polarizability of the halogen atom, leading to stronger London dispersion forces [2]. From a practical standpoint, this boiling point has implications for separation and purification. For instance, in a reaction mixture, the 23°C boiling point difference between 1-bromobutane and 1-chlorobutane allows for easier fractional distillation [3]. Furthermore, the higher boiling point and lower volatility of 1-bromobutane compared to 1-chlorobutane can be advantageous in terms of reduced solvent loss and altered handling safety considerations [4].

Physical Properties Boiling Point Separation Science

Evidence-Based Application Scenarios for 1-Bromobutane Procurement


High-Throughput SN2 Alkylation in Medicinal Chemistry

Based on the ~328-fold rate enhancement over 1-chlorobutane and ~58-fold rate advantage over 2-bromobutane [1], 1-bromobutane is the optimal choice for medicinal chemistry libraries requiring rapid, high-yielding SN2 alkylations. Its superior reactivity as a primary alkyl bromide ensures efficient diversification of core scaffolds, accelerating hit-to-lead timelines while minimizing reaction time and the need for forced conditions [1].

Large-Scale Grignard Reagent Production for API Synthesis

The demonstrated 98.5% conversion rate in a continuous flow process [2] positions 1-bromobutane as a cost-effective and reliable precursor for producing butylmagnesium bromide. This high efficiency is critical for the cost-conscious manufacture of active pharmaceutical ingredients (APIs) and fine chemicals where Grignard additions are key steps in the synthetic route [2].

Synthesis of Moisture-Sensitive Pharmaceutical Intermediates

The availability of a high-purity grade (≥99.5% GC) with tightly controlled water (≤0.1%) and acidity (≤0.01% as HBr) [3] makes this specification of 1-bromobutane indispensable for the synthesis of advanced pharmaceutical intermediates. Using a lower grade could lead to hydrolysis side reactions or base-catalyzed eliminations, reducing yield and complicating purification [3]. This specification ensures process robustness and regulatory compliance.

Process Development Requiring Predictable Separation Profiles

In processes where 1-bromobutane is used in excess or as a solvent, its distinct boiling point (101°C) offers a quantifiable advantage over 1-chlorobutane (78°C) for separation and recovery [4]. The 23°C difference allows for efficient removal of 1-chlorobutane impurities or recovery of 1-bromobutane itself via fractional distillation, an important consideration for process economics and solvent recycling in industrial settings [4].

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